1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
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Overview
Description
1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and a methoxypyrimidinyl group linked via a methanesulfonamide moiety
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-fluorophenyl intermediate, which is then reacted with a methoxypyrimidinyl derivative under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.
Comparison with Similar Compounds
1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide can be compared with similar compounds, such as:
1-(3-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-(3-fluorophenyl)-N-(2-ethoxypyrimidin-5-yl)methanesulfonamide: The presence of an ethoxy group instead of a methoxy group can influence the compound’s solubility and interaction with molecular targets. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c1-19-12-14-6-11(7-15-12)16-20(17,18)8-9-3-2-4-10(13)5-9/h2-7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGYGVKCYBJMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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